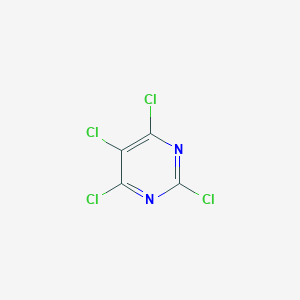

2,4,5,6-Tetrachloropyrimidine

Cat. No. B156064

Key on ui cas rn:

1780-40-1

M. Wt: 217.9 g/mol

InChI Key: GVBHCMNXRKOJRH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04659827

Procedure details

242 g of molten 4,5,6-trichloro-2-trichloromethylpyrimidine are metered into a mixture, warmed to 75°-80° C., of 1,200 ml of water, 600 ml of 50% strength sodium hydroxide solution and 15 ml of an emulsifier solution over a heated dropping funnel in the course of 1.5 hours. A rise in temperature to 95° C. is to be observed as a result of exothermic heat of reaction. A clear amber-coloured solution results. After a further hour at 90°-95° C., the reaction solution is cooled and brought to pH 6 with hydrochloric acid. The product which has crystallised out is filtered off with suction, rinsed with about 70 ml of water and dried. 119 g (82% of theory) of a sand-coloured crystalline substance of melting point 302°-303° C. (decomposition) are obtained. The substance proves to be identical, by comparison of the IR and melting point, to 5,6-dichloro-2,4-dihydroxypyrimidine, which was obtained by hydrolysis of 2,4,5,6-tetrachloropyrimidine according to German Offenlegungsschrift 2,153,511. A small amount of 5,6-dichloro-4-hydroxy-2-pyrimidinecarboxylic acid is detectable in the filtrate.

[Compound]

Name

emulsifier solution

Quantity

15 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4](C(Cl)(Cl)Cl)[N:3]=1.[OH-:14].[Na+].[ClH:16].[OH2:17]>>[Cl:8][C:7]1[C:6]([OH:17])=[N:5][C:4]([OH:14])=[N:3][C:2]=1[Cl:1].[Cl:16][C:4]1[N:3]=[C:2]([Cl:1])[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

242 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

[Compound]

|

Name

|

emulsifier solution

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the course of 1.5 hours

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 95° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a result

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of exothermic heat of reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A clear amber-coloured solution results

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After a further hour at 90°-95° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction solution is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product which has crystallised out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with about 70 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

119 g (82% of theory) of a sand-coloured crystalline substance of melting point 302°-303° C. (decomposition) are obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=NC(=NC1Cl)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=C(C(=N1)Cl)Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |